Cas no 2227660-40-2 (tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate)

Tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of bioactive molecules. Its key structural features include a tert-butyl carbamate protecting group, a fluorinated aromatic ring, and a stereospecific (1R)-3-amino-1-hydroxypropyl side chain, which enhances its utility in asymmetric synthesis. The fluorine substitution improves metabolic stability, while the carbamate group facilitates selective deprotection under mild conditions. This compound is valued for its high purity and well-defined stereochemistry, making it suitable for precision applications in medicinal chemistry and drug discovery. Its robust synthetic accessibility further supports scalable production for research and industrial use.
tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate structure
2227660-40-2 structure
Product Name:tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate
CAS No:2227660-40-2
MF:C14H21FN2O3
MW:284.326547384262
CID:6073774
PubChem ID:165697743
Update Time:2025-06-14

tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate
    • tert-butyl N-{3-[(1R)-3-amino-1-hydroxypropyl]-4-fluorophenyl}carbamate
    • EN300-1883556
    • 2227660-40-2
    • Inchi: 1S/C14H21FN2O3/c1-14(2,3)20-13(19)17-9-4-5-11(15)10(8-9)12(18)6-7-16/h4-5,8,12,18H,6-7,16H2,1-3H3,(H,17,19)/t12-/m1/s1
    • InChI Key: KGQFMYVBVQPEIX-GFCCVEGCSA-N
    • SMILES: FC1=CC=C(C=C1[C@@H](CCN)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 284.15362070g/mol
  • Monoisotopic Mass: 284.15362070g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 84.6Ų

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Additional information on tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate

Comprehensive Overview of tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate (CAS No. 2227660-40-2)

The compound tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate (CAS No. 2227660-40-2) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a tert-butyl carbamate group and a fluorophenyl moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing chiral building blocks and its applications in drug discovery.

One of the key features of tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate is its stereochemistry, specifically the (1R) configuration, which is crucial for its biological activity. This aspect aligns with the growing demand for enantioselective synthesis in modern medicinal chemistry. The presence of the 4-fluorophenyl group further enhances its utility, as fluorinated compounds are known for their improved metabolic stability and bioavailability, a topic frequently searched by professionals in pharmaceutical R&D.

In recent years, the scientific community has shown heightened interest in carbamate-protected amines, particularly in the context of peptide synthesis and prodrug design. The tert-butyl group in this compound serves as a robust protecting group, enabling selective deprotection under mild conditions. This property is highly relevant to researchers exploring green chemistry and sustainable synthesis methods, which are trending topics in academic and industrial forums.

The compound's CAS No. 2227660-40-2 is often associated with queries about its spectroscopic data, solubility, and stability under various conditions. These parameters are critical for its handling and application in high-throughput screening and combinatorial chemistry. Additionally, its potential use in central nervous system (CNS) drug development has sparked discussions, given the amino-hydroxypropyl side chain's resemblance to neurotransmitters.

From a synthetic perspective, tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate is often highlighted in literature for its role in asymmetric catalysis and multistep organic synthesis. Its compatibility with palladium-catalyzed cross-coupling reactions and other transition metal-mediated transformations makes it a versatile tool for constructing complex molecular architectures. These applications are frequently explored in academic research and patent filings, reflecting its commercial and scientific value.

Another area of interest is the compound's potential in targeted drug delivery systems. The carbamate linkage can be engineered to release active amines under specific physiological conditions, a feature that aligns with current trends in precision medicine. This has led to increased searches for pH-sensitive prodrugs and enzyme-triggered release mechanisms, where this compound could play a pivotal role.

In summary, tert-butyl N-{3-(1R)-3-amino-1-hydroxypropyl-4-fluorophenyl}carbamate (CAS No. 2227660-40-2) represents a multifaceted compound with broad applications in medicinal chemistry, material science, and bioconjugation. Its structural features and synthetic versatility make it a subject of ongoing research, particularly in the context of next-generation therapeutics and smart biomaterials. As the demand for chiral intermediates and fluorinated compounds continues to rise, this molecule is poised to remain a key player in advanced chemical research.

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